molecular formula C12H14N2O4S B8040051 4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one

4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one

Cat. No.: B8040051
M. Wt: 282.32 g/mol
InChI Key: ONJVKGNMYMFRQA-UHFFFAOYSA-N
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Description

4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an imino group, a sulfonyl group, and a substituted oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution with the Methylphenyl Group:

    Formation of the Imino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imino group to an amine or the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The imino group and sulfonyl group are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Imino-5,5-dimethyl-3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-one
  • 4-Imino-5,5-dimethyl-3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-one
  • 4-Imino-5,5-dimethyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-one

Uniqueness

4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical and biological properties. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-8-4-6-9(7-5-8)19(16,17)14-10(13)12(2,3)18-11(14)15/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJVKGNMYMFRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=N)C(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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